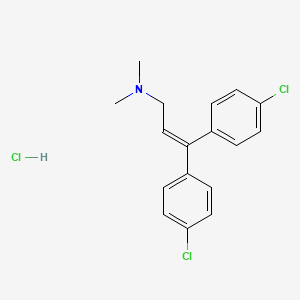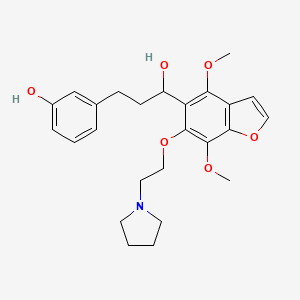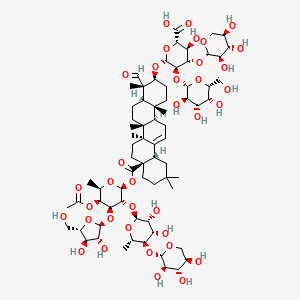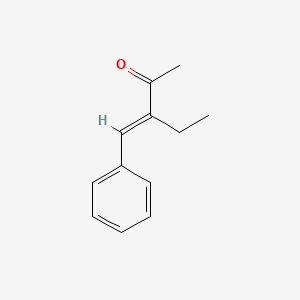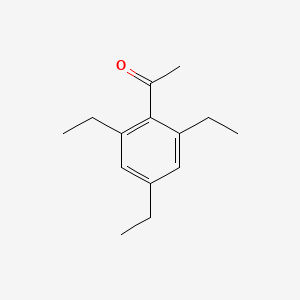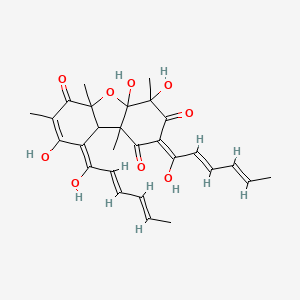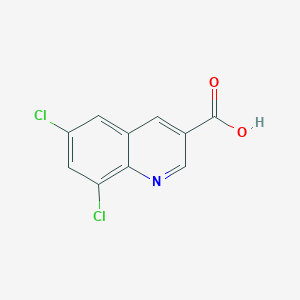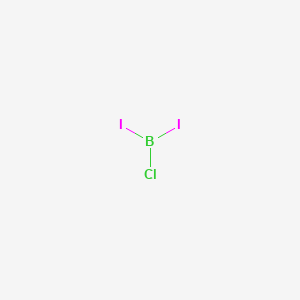
Chlorodiiodoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodiiodoborane is a chemical compound with the formula BClI₂. It is a boron-containing compound where boron is bonded to one chlorine atom and two iodine atoms. This compound is known for its unique reactivity and has been studied for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorodiiodoborane can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{BCl}_3 + 2\text{I}_2 \rightarrow \text{BClI}_2 + 2\text{ICl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Chlorodiiodoborane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: this compound can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted boranes where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: Products include boron oxides or higher oxidation state boron compounds.
Reduction Reactions: Products include lower oxidation state boron compounds or boron hydrides.
Aplicaciones Científicas De Investigación
Chlorodiiodoborane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of boron into organic molecules. It is also used in the preparation of boron-containing polymers and materials.
Biology: this compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique reactivity and ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as boron-containing ceramics and glasses, which have applications in electronics and aerospace industries.
Mecanismo De Acción
The mechanism of action of chlorodiiodoborane involves its ability to form stable complexes with various molecules. The boron atom in this compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. In biological systems, its mechanism of action is related to its ability to deliver boron to specific targets, such as cancer cells, for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroborane (BCl₂H): Similar to chlorodiiodoborane but contains two chlorine atoms and one hydrogen atom.
Diiodoborane (BI₂H): Contains two iodine atoms and one hydrogen atom.
Chlorodibromoborane (BClBr₂): Contains one chlorine atom and two bromine atoms.
Uniqueness
This compound is unique due to its specific combination of chlorine and iodine atoms bonded to boron. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
13709-74-5 |
|---|---|
Fórmula molecular |
BClI2 |
Peso molecular |
300.07 g/mol |
Nombre IUPAC |
chloro(diiodo)borane |
InChI |
InChI=1S/BClI2/c2-1(3)4 |
Clave InChI |
BCAVRNMZJVDTPE-UHFFFAOYSA-N |
SMILES canónico |
B(Cl)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


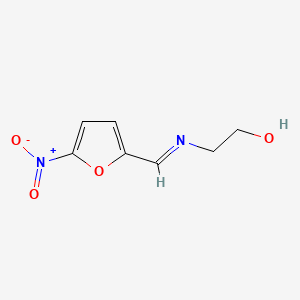
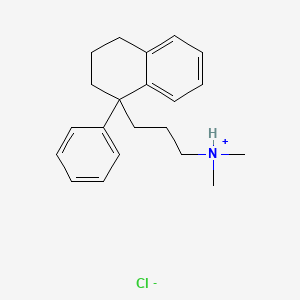

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
